2-(Diethoxymethyl)phenylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzaldehyde diethylacetal)magnesium bromide solution, 1 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(Benzaldehyde diethylacetal)magnesium bromide involves the reaction of benzaldehyde diethylacetal with magnesium bromide in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

C6H5CH(OCH2CH3)2+MgBr2→C6H5CH(OCH2CH3)2MgBr

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzaldehyde diethylacetal)magnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

Common Reagents and Conditions

Electrophiles: Aldehydes, ketones, and esters.

Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.

Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition of the Grignard reagent to carbonyl compounds .

Applications De Recherche Scientifique

2-(Benzaldehyde diethylacetal)magnesium bromide is used in various scientific research applications, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Chemical Biology: Applied in the modification of biomolecules for research purposes.

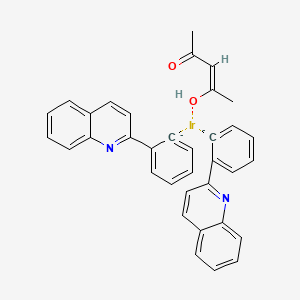

Mécanisme D'action

The mechanism by which 2-(Benzaldehyde diethylacetal)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide group stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This process is crucial in the formation of alcohols from carbonyl compounds .

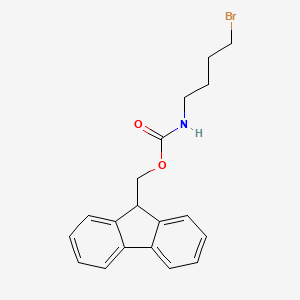

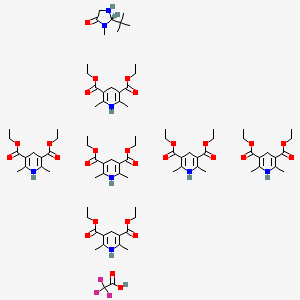

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzaldehyde diethylacetal)magnesium bromide: Similar in structure but with the acetal group at the para position.

Phenylmagnesium bromide: A simpler Grignard reagent without the acetal group.

Benzylmagnesium bromide: Contains a benzyl group instead of the benzaldehyde diethylacetal group.

Uniqueness

2-(Benzaldehyde diethylacetal)magnesium bromide is unique due to the presence of the acetal group, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent in organic synthesis compared to simpler Grignard reagents .

Propriétés

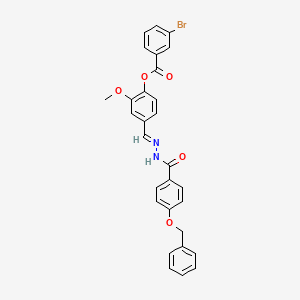

Formule moléculaire |

C11H15BrMgO2 |

|---|---|

Poids moléculaire |

283.44 g/mol |

Nom IUPAC |

magnesium;diethoxymethylbenzene;bromide |

InChI |

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |

Clé InChI |

JBQVKOMEYWFQBS-UHFFFAOYSA-M |

SMILES canonique |

CCOC(C1=CC=CC=[C-]1)OCC.[Mg+2].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)

![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)